molecular formula C22H20N2O3S B11012397 (2E)-2,3-diphenyl-N-(4-sulfamoylbenzyl)prop-2-enamide

(2E)-2,3-diphenyl-N-(4-sulfamoylbenzyl)prop-2-enamide

Cat. No.: B11012397
M. Wt: 392.5 g/mol
InChI Key: OIOSHERCEJEKQD-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[4-(AMINOSULFONYL)BENZYL]-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group substituted with an aminosulfonyl group and a propenamide moiety, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(AMINOSULFONYL)BENZYL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminosulfonyl)benzyl chloride with 2,3-diphenylacrylamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-N-[4-(AMINOSULFONYL)BENZYL]-2,3-DIPHENYL-2-PROPENAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(AMINOSULFONYL)BENZYL]-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran (THF) or ethanol; room temperature to reflux conditions.

    Substitution: Halides, alkoxides; polar aprotic solvents like DMF or DMSO; room temperature to elevated temperatures.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(E)-N-[4-(AMINOSULFONYL)BENZYL]-2,3-DIPHENYL-2-PROPENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (E)-N-[4-(AMINOSULFONYL)BENZYL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Aminosulfonyl)benzyl]-2,3-diphenylpropanamide
  • N-[4-(Aminosulfonyl)benzyl]-2,3-diphenylbutanamide

Uniqueness

(E)-N-[4-(AMINOSULFONYL)BENZYL]-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

(E)-2,3-diphenyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C22H20N2O3S/c23-28(26,27)20-13-11-18(12-14-20)16-24-22(25)21(19-9-5-2-6-10-19)15-17-7-3-1-4-8-17/h1-15H,16H2,(H,24,25)(H2,23,26,27)/b21-15+

InChI Key

OIOSHERCEJEKQD-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.